3-Adamantan-1-yl-2-amino-propionic acid
Description
Properties
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQXSMCYFQJRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874497 | |
| Record name | ADAMANTYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70873-69-7 | |
| Record name | ADAMANTYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Adamantan 1 Yl 2 Amino Propionic Acid
General Synthetic Routes to Adamantane-Substituted Amino Acidsgoogle.com
The construction of amino acids bearing an adamantane (B196018) substituent can be achieved through various established and modern synthetic protocols. These methods generally fall into two categories: the modification of existing amino acid scaffolds or the de novo construction of the amino acid from precursors already containing the adamantane cage.
Classical Approaches in Amino Acid Functionalizationgoogle.com
Classical methods in amino acid synthesis provide a foundational toolkit for the creation of adamantane derivatives. These approaches often involve the alkylation of glycine (B1666218) equivalents or related precursors where the adamantyl group acts as the electrophile or is part of a nucleophilic species.
One common strategy is the Strecker synthesis, which involves the reaction of an adamantane-containing aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another prominent method is the alkylation of stabilized carbanions derived from glycine Schiff bases. For instance, a glycine-derived enolate can be reacted with an electrophilic adamantane source, such as 1-bromoadamantane, to introduce the bulky cage structure.
Direct C-H functionalization has also emerged as a powerful tool. nih.govrsc.org Radical-based methods, such as Giese-type additions, allow for the direct coupling of an adamantyl radical (generated from adamantane) with an alkene precursor of the amino acid side chain. nih.gov This avoids the need for pre-functionalized adamantane starting materials, enhancing atom economy. nih.gov
Strategies for Adamantane Moiety Introductionstrath.ac.ukresearchgate.net
Introducing the adamantane moiety often leverages its unique reactivity at the tertiary bridgehead positions. The generation of a stable adamantyl cation or radical is a common entry point for incorporation into organic molecules. nih.gov
A prevalent strategy involves the reaction of an amino acid precursor with an activated adamantane derivative. For example, coupling reactions using organometallic adamantane reagents (e.g., Grignard reagents) with suitable electrophiles can forge the necessary carbon-carbon bond. strath.ac.uk The Ritter reaction offers another pathway, where an adamantyl halide or alcohol reacts with a nitrile under acidic conditions to form an amide, which can be subsequently hydrolyzed. google.com
The table below summarizes representative methods for introducing the adamantane group in the synthesis of related structures.
| Method | Adamantane Source | Key Reagents/Conditions | Description |
|---|---|---|---|
| Nucleophilic Substitution | 1-Bromoadamantane | Glycine enolate equivalent, base | Alkylation of a glycine anion with an adamantyl halide to form the C-C bond of the side chain. |
| Ritter Reaction | Adamantyl alcohol or halide | Nitrile, strong acid (e.g., H₂SO₄) | Formation of an N-adamantyl amide intermediate from a nitrile, which can be part of an amino acid precursor. google.com |
| Radical Addition (Giese Reaction) | Adamantane | Radical initiator, alkene acceptor | Direct C-H activation of adamantane generates an adamantyl radical that adds to an unsaturated amino acid precursor. nih.gov |
| Reductive Amination | Adamantane carboxaldehyde | Ammonia or amine, reducing agent (e.g., NaBH₃CN) | Condensation of an adamantane-containing aldehyde with an amine source, followed by reduction to form the amino group. |
Stereoselective Synthesis of 3-Adamantan-1-yl-2-amino-propionic Acid Enantiomers
Control over stereochemistry is paramount in the synthesis of biologically active molecules. For chiral amino acids like this compound, producing single enantiomers is crucial, which can be achieved using chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are temporary, enantiomerically pure groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key bond-forming step, the auxiliary is removed, yielding the chiral product.
A widely used class of auxiliaries is the Evans oxazolidinones. An N-acylated oxazolidinone, derived from a simple carboxylic acid, can be enolized and then reacted with an electrophile. The bulky auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite face with high diastereoselectivity. wikipedia.org In the context of synthesizing the target compound, an acetyl- or propionyl-oxazolidinone could be alkylated with an adamantylmethyl halide.
Another effective approach utilizes pseudoephedrine as a chiral auxiliary. When pseudoephedrine is converted to an amide with a carboxylic acid, the resulting α-proton can be selectively removed to form an enolate. The stereochemistry of subsequent alkylation is controlled by the chiral scaffold, after which the auxiliary can be cleaved to reveal the chiral carboxylic acid. wikipedia.org Similarly, camphorsultam and BINOL-derived auxiliaries have been successfully employed in the asymmetric synthesis of various amino acids and could be adapted for this target. wikipedia.org
Asymmetric Catalysis for Enantioselective Production
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.
Phase-transfer catalysis represents a powerful strategy. Chiral quaternary ammonium (B1175870) salts can mediate the alkylation of glycine Schiff base derivatives under basic conditions, delivering enantiomerically enriched amino acids. The catalyst forms a chiral ion pair with the enolate, guiding the approach of the electrophile (e.g., adamantylmethyl bromide).
Transition metal catalysis provides a broad array of enantioselective transformations. For instance, the asymmetric hydrogenation of an unsaturated precursor, such as an enamide or α,β-unsaturated acid, using a chiral rhodium or ruthenium catalyst (e.g., with BINAP or DuPhos ligands) is a cornerstone of industrial amino acid synthesis. A suitable dehydroamino acid precursor containing the adamantane moiety could be hydrogenated to produce the desired enantiomer with high fidelity. Asymmetric Heck reactions have also been used to construct chiral centers in adamantane-containing molecules. researchgate.net More recently, iron-catalyzed asymmetric reactions have gained attention as a more sustainable alternative. mdpi.com
The following table outlines potential asymmetric catalytic approaches for the synthesis of the target compound.
| Catalytic Method | Catalyst Type | Precursor Type | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., Rh-DuPhos) | Adamantyl-substituted dehydroamino acid | High enantioselectivity (often >95% ee) and well-established for industrial scale-up. |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Schiff base and adamantylmethyl halide | Operationally simple and avoids cryogenic temperatures; catalyst choice is critical for high enantiomeric excess. |
| Asymmetric Mannich Reaction | Chiral organocatalyst (e.g., Proline) or metal complex | Adamantane-containing aldehyde, an amine, and a ketone/enolate precursor | Directly constructs the β-amino carbonyl structure in a three-component reaction, offering high convergence. nih.gov |
| Radical Cross-Coupling | Chiral Nickel complex | Adamantane carboxylic acid (as a redox-active ester) and a chiral sulfinimine | A modern approach that enables the use of readily available carboxylic acids as radical precursors for modular assembly. nih.gov |
Strategies for Chemical Modification and Prodrug Design of this compound
The chemical structure of this compound, with its carboxylic acid and primary amine functionalities, provides ample opportunity for modification. A principal motivation for such derivatization is the creation of prodrugs—inactive or less active compounds that are converted into the active parent drug in vivo. ijpcbs.com This strategy is often employed to overcome poor physicochemical or pharmacokinetic properties, such as low solubility, poor membrane permeability, or rapid metabolism. ijpcbs.comnih.gov
The inherent lipophilicity of the adamantane group already contributes favorably to membrane permeability. publish.csiro.au However, the zwitterionic nature of the amino acid at physiological pH can hinder passive diffusion across biological barriers like the intestinal epithelium or the blood-brain barrier. Prodrug strategies for amino acids typically involve masking one or both of the polar functional groups. nih.gov
Amide and Carbamate Prodrugs: The amino group can be masked through acylation to form an amide or by reaction with a chloroformate to yield a carbamate. This neutralizes the positive charge of the ammonium group. Dipeptide prodrugs, where the amino acid is linked via an amide bond to another amino acid, can be designed to target specific peptide transporters (like PEPT1) in the intestine, thereby enhancing absorption through active transport mechanisms. nih.govmdpi.com
Lipophilic Prodrug Charge Masking (LPCM): A more advanced strategy involves masking charged groups with lipophilic moieties that are enzymatically cleaved after absorption. mdpi.com For the N-terminal amine, this can be achieved using alkoxycarbonyl groups of varying chain lengths, which are attached via a cleavable ester bond. This approach systematically increases lipophilicity to enhance passive diffusion. mdpi.com Given the already bulky adamantane group, this strategy could be fine-tuned to achieve an optimal balance of lipophilicity and aqueous solubility for improved drug delivery. researchgate.net
Amide and Ester Derivatives for Enhanced Properties
The derivatization of this compound at its carboxylic acid and amino functionalities allows for the fine-tuning of its physicochemical properties. The formation of amide and ester derivatives is a common strategy to enhance stability, bioavailability, and to create precursors for further conjugation.
Standard peptide coupling reagents are frequently employed for the formation of amide bonds. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with activators like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the efficient coupling of the carboxylic acid group of adamantylalanine with a wide range of primary and secondary amines. The general reaction scheme involves the activation of the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the corresponding amide.
| Coupling Reagent | Additive | Typical Solvent | Reaction Conditions | General Yield Range |
| EDC | HOBt/NHS | DMF, DCM | Room Temperature, 12-24h | 70-95% |
| HATU | DIPEA | DMF | Room Temperature, 2-6h | 85-98% |
| PyBOP | DIPEA | DMF, NMP | Room Temperature, 4-12h | 80-95% |
Esterification of this compound can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrogen chloride, is a classic approach. Alternatively, milder conditions can be achieved using reagents like thionyl chloride in the desired alcohol, which first converts the carboxylic acid to an acyl chloride that subsequently reacts with the alcohol. For more sensitive substrates, coupling agents like DCC can be used to facilitate the reaction between the amino acid and an alcohol.
| Esterification Method | Reagents | Typical Alcohol | Reaction Conditions |
| Fischer-Speier | H₂SO₄ or HCl (catalytic) | Methanol, Ethanol | Reflux |
| Thionyl Chloride | SOCl₂ | Methanol, Ethanol | 0 °C to Room Temperature |
| DCC Coupling | DCC, DMAP (catalytic) | Benzyl alcohol, t-Butanol | Room Temperature |
Conjugation with Peptidic and Non-Peptidic Moieties
The incorporation of the bulky and lipophilic adamantane moiety into larger molecules through conjugation can impart unique properties, such as enhanced membrane permeability, targeted delivery, and altered biological activity.
Conjugation with Peptidic Moieties
The integration of this compound into peptide chains is a well-established strategy to create novel peptidomimetics with enhanced therapeutic potential. The synthesis of such peptides is predominantly carried out using solid-phase peptide synthesis (SPPS). In this methodology, the N-protected adamantylalanine derivative (commonly Fmoc-protected) is coupled to a growing peptide chain anchored to a solid support. The bulky nature of the adamantyl group can sometimes lead to steric hindrance, potentially requiring optimized coupling conditions, such as the use of more potent coupling agents like HATU or longer reaction times.
The presence of the adamantyl group can significantly influence the secondary structure of peptides, promoting the formation of turns or helical structures. This conformational constraint can lead to peptides with increased receptor binding affinity and improved resistance to enzymatic degradation. Research has shown that adamantane-containing peptides can exhibit a range of biological activities, including antimicrobial and anticancer properties. researchgate.net
| Peptide Sequence | Adamantylalanine Position | Observed Effect | Reference |
| Gramicidin S analogue | Ornithine replacement | Reduced hemolytic activity, broad-spectrum antibacterial activity | researchgate.net |
| L-Ala-D-isoglutamine conjugate | N-terminus | Immunostimulating activity | nih.gov |
Conjugation with Non-Peptidic Moieties
Beyond peptides, this compound can be conjugated to a variety of non-peptidic molecules, including polymers, fluorescent dyes, and drug molecules, to create novel functional materials and therapeutic agents.
The strong and specific non-covalent interaction between adamantane and cyclodextrins is a key driver for the development of drug delivery systems and materials for surface recognition. nih.gov Adamantylalanine can be conjugated to polymers, such as poly(2-oxazoline)s, to create thermoresponsive materials. mdpi.com The adamantane moiety can also serve as a recognition element for surface modification. For example, self-assembled monolayers on gold surfaces can be functionalized with cyclodextrins, which then specifically bind adamantane-conjugated molecules.
Furthermore, the amino and carboxylic acid groups of adamantylalanine provide versatile handles for conjugation to other small molecules. For instance, the amine can be reacted with activated esters or isothiocyanates of fluorescent dyes for labeling purposes. The carboxylic acid can be coupled to hydroxyl- or amine-containing drugs to create prodrugs with altered pharmacokinetic profiles. These conjugation strategies open up a vast chemical space for the development of sophisticated molecular systems with tailored properties and functions.
| Non-Peptidic Moiety | Linkage Chemistry | Potential Application |
| Poly(2-oxazoline)s | Amide bond | Thermoresponsive materials |
| Cyclodextrins (via host-guest) | Non-covalent | Drug delivery, surface recognition |
| Fluorescent Dyes | Amide or thiourea (B124793) bond | Molecular imaging |
| Small Molecule Drugs | Ester or amide bond | Prodrugs |
Lack of Publicly Available Research Hinders a Detailed Pharmacological Profile of this compound
Despite a comprehensive search of scientific literature and databases, a detailed article on the pharmacological and biological activities of the chemical compound this compound, as per the specified outline, cannot be generated at this time. The available public data is insufficient to provide a thorough and scientifically accurate account of its specific antineoplastic, antiviral, antimicrobial, and neuroprotective properties.
The requested article structure necessitated in-depth research findings, including data tables on its in vitro cytotoxicity in human gastric cancer cell lines and evidence of apoptotic pathway modulation. Furthermore, detailed information on its antiviral efficacy, antimicrobial applications, and neuroprotective activities was required.
Extensive searches for "this compound" in conjunction with terms such as "antineoplastic activity," "apoptosis," "in vitro cytotoxicity," "gastric cancer," "antiviral," "antimicrobial," and "neuroprotective" did not yield specific studies on this particular compound. While the broader class of adamantane-substituted amino acids has been the subject of research for various therapeutic applications, the scientific community has not, to date, published specific findings on this compound that would allow for a detailed analysis as requested.
Therefore, to maintain scientific accuracy and adhere to the strict inclusion criteria of the request, which was to focus solely on this compound, the generation of the article is not possible. The creation of content without supporting scientific evidence would amount to speculation and would not meet the required standards of a professional and authoritative article.
Pharmacological and Biological Activities of 3 Adamantan 1 Yl 2 Amino Propionic Acid
Emerging Therapeutic Potential of Adamantane-Substituted Amino Acids
Metabolic Regulation and Anti-Diabetic Properties of 3-Adamantan-1-yl-2-amino-propionic Acid
Currently, there is a notable lack of specific research findings in publicly available scientific literature detailing the direct metabolic regulation and anti-diabetic properties of this compound. While the broader categories to which this compound belongs—amino acids and adamantane (B196018) derivatives—have been the subject of extensive metabolic research, direct studies on this specific molecule are not readily found.
The adamantane structure is a key feature in some existing anti-diabetic medications, suggesting that derivatives of adamantane have the potential to influence metabolic pathways. For instance, certain adamantane-based drugs are utilized as oral hypoglycemic agents in the management of type 2 diabetes. researchgate.net These compounds often function as dipeptidyl peptidase IV (DPP-IV) inhibitors. researchgate.net However, it is crucial to emphasize that this does not provide direct evidence of similar activity for this compound.
From the perspective of its amino acid structure, it is well-established that various amino acids play significant roles in glucose homeostasis and insulin (B600854) metabolism. mdpi.commdpi.com For example, branched-chain amino acids (BCAAs) have been shown to influence insulin secretion and muscle protein synthesis. mdpi.com Some amino acids can directly modulate insulin production and secretion, which is a key aspect of glucose regulation. mdpi.com Studies have also explored how amino acid supplementation can impact glucose and lipid metabolism in various cell lines. nih.gov The metabolic effects of amino acids can be complex, with some studies indicating that elevated levels of certain amino acids are associated with insulin resistance. mdpi.com
Given the absence of direct research, the metabolic and anti-diabetic profile of this compound remains speculative. Future research would be necessary to elucidate its specific interactions with metabolic pathways, such as its potential effects on glucose uptake, insulin sensitivity, and incretin (B1656795) systems.
Due to the lack of specific research data, a data table on the metabolic regulation and anti-diabetic properties of this compound cannot be provided.
Molecular Mechanisms and Target Interactions of 3 Adamantan 1 Yl 2 Amino Propionic Acid
Cellular Signaling Pathway Modulation by 3-Adamantan-1-yl-2-amino-propionic Acid
The introduction of an adamantane (B196018) group to a molecule can significantly alter its biological activity, including its interaction with cellular signaling pathways. While specific research on the direct effects of this compound on mTOR and caspase pathways is not extensively detailed in publicly available literature, the known activities of other adamantane derivatives provide a basis for potential mechanisms of action. For instance, certain adamantane-based compounds have been shown to influence signaling pathways related to inflammation and cell survival, such as the TLR4-MyD88-NF-κB pathway. nih.gov
mTOR Pathway Suppression and Downstream Effects
The mTOR (mechanistic target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. The activity of adamantane derivatives on this pathway is an area of active investigation. While direct evidence for this compound-mediated mTOR suppression is not specified in the available search results, the lipophilic nature of the adamantane group could facilitate its entry into the cell, where it might interact with components of this pathway.
Table 1: Potential Downstream Effects of mTOR Pathway Modulation
| Downstream Process | Potential Effect of Suppression |
| Protein Synthesis | Decrease |
| Lipid Synthesis | Decrease |
| Autophagy | Increase |
| Cell Proliferation | Decrease |
Caspase Cascade Activation and Nuclear Fragmentation
The caspase cascade is a fundamental component of the apoptotic (programmed cell death) pathway. Activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3), which then cleave a variety of cellular substrates, resulting in the characteristic features of apoptosis, including nuclear fragmentation. Some adamantane derivatives, such as the retinoid CD437, are known to be potent inducers of apoptosis in various cancer cell lines. nih.gov This suggests that adamantane-containing compounds have the potential to trigger the caspase cascade, although the specific action of this compound in this context requires further elucidation.
Interactions with Biomembranes and Lipid Bilayers
The interaction of a compound with cell membranes is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The adamantane moiety is a highly lipophilic, three-dimensional structure that significantly influences how a molecule interacts with the lipid bilayer of cell membranes. ontosight.airesearchgate.net
Membrane Permeability and Distribution
The incorporation of an adamantane cage into a molecule is a well-established strategy in medicinal chemistry to enhance its lipophilicity. researchgate.net This increased lipophilicity generally leads to improved membrane permeability, allowing the compound to more easily cross biological membranes and distribute into various tissues. ontosight.ai This property is crucial for the bioavailability of a drug and its ability to reach intracellular targets. researchgate.net The adamantane group in this compound is therefore expected to enhance its ability to penetrate cell membranes compared to its non-adamantylated counterpart.
Influence on Membrane Protein Functionality
Due to their ability to interact with the hydrophobic core of the lipid bilayer, adamantane derivatives can influence the function of integral membrane proteins. researchgate.net Some adamantane-containing drugs are known to act as ion channel blockers. elsevierpure.com For example, amantadine (B194251), an antiviral drug, is known to block the M2 proton channel of the influenza A virus. This suggests that the adamantane group can physically obstruct the pore of a channel or allosterically modulate its function by interacting with the surrounding lipid environment or the transmembrane domains of the protein. The bulky nature of the adamantane group can also provide a rigid scaffold that orients the rest of the molecule for optimal interaction with a binding site on a membrane protein. researchgate.net
Identification and Characterization of Specific Molecular Targets
The identification of specific molecular targets is key to understanding the mechanism of action of any bioactive compound. For this compound, the unique combination of an amino acid and an adamantane group suggests a range of potential targets. While specific binding partners for this particular compound are not detailed in the provided search results, adamantane derivatives have been developed to target a variety of proteins, including viral proteins, enzymes, and receptors. elsevierpure.comresearchgate.net The amino acid portion could guide the molecule to transporters or enzymes that recognize alanine, while the adamantane moiety could provide key hydrophobic interactions with the target's binding pocket.
Structure Activity Relationship Sar Studies of 3 Adamantan 1 Yl 2 Amino Propionic Acid and Its Analogs
Influence of the Adamantane (B196018) Moiety on Biological Activity
The adamantane scaffold is characterized by its high degree of rigidity and lipophilicity, both of which are pivotal in its interaction with biological targets. researchgate.netmdpi.com The rigid nature of the cage can pre-organize the pharmacophoric elements of a molecule into a conformationally restricted state. nih.gov This pre-organization can lower the entropic penalty upon binding to a receptor, potentially leading to a higher binding affinity. nih.gov
Table 1: Influence of Adamantane Substitutions on Biological Activity This table provides examples of how modifications to the adamantane moiety affect biological activity.
| Compound Class | Parent/Analog | Modification | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Antiviral Aminoadamantanes | Amantadine (B194251) | Addition of an α-methyl group | Yields Rimantadine (B1662185), with similar antiviral potency. nih.govpharmacy180.com | nih.govpharmacy180.com |
| Anabolic Steroids | Adamantane-1-carboxylic acid ester of a steroid | Addition of 3-methyl or 3,5-dimethyl groups to adamantane | Markedly decreased anabolic potency, indicating a specific shape requirement. nih.gov | nih.gov |
| sEH Inhibitors (Ureas) | Unsubstituted adamantane urea | Addition of one methyl group to adamantane | 4-fold increase in potency against soluble epoxide hydrolase (sEH). researchgate.net | researchgate.net |
| sEH Inhibitors (Ureas) | Unsubstituted adamantane urea | Addition of three methyl groups to adamantane | Significant decline in stability against human liver microsomes. researchgate.net | researchgate.net |
The adamantane cage is generally considered to be metabolically robust. researchgate.net Its rigid, saturated hydrocarbon structure can act as a shield, protecting adjacent functional groups from enzymatic degradation by metabolic enzymes. mdpi.comnih.gov This steric hindrance enhances the metabolic stability of the drug, prolonging its half-life and improving its distribution in blood plasma. nih.gov The strategic placement of an adamantane group is a common tactic in medicinal chemistry to improve the pharmacokinetic profile of a lead compound. nih.gov
However, the high lipophilicity that often confers desirable properties can also make the adamantane group susceptible to oxidation by metabolic enzymes, which can be a limiting factor in its use. researchgate.net Research has shown that the metabolic stability of adamantyl-containing compounds can be highly sensitive to substitution on the cage itself. In a study of adamantyl ureas, the introduction of methyl groups onto the adamantane framework led to a dramatic decrease in metabolic stability, with the half-life in the presence of human liver microsomes dropping from approximately 60 minutes for the unsubstituted compound to just 5 minutes for a trisubstituted analog. researchgate.net This highlights the delicate balance between lipophilicity, steric shielding, and susceptibility to metabolic attack that must be considered during drug design. researchgate.net
Role of the Amino Acid Backbone and Carboxyl Group Modifications
The amino acid portion of 3-adamantan-1-yl-2-amino-propionic acid is fundamental to its biological activity, serving as a critical pharmacophore. SAR studies of related aminoadamantanes have demonstrated that the primary amino group is often essential for activity. For instance, in the case of amantadine, replacing the amino group with other functionalities such as hydroxyl (-OH), sulfhydryl (-SH), cyano (-CN), carboxyl (-CO2H), or halogen atoms results in inactive compounds. nih.govpharmacy180.com Furthermore, N-acylation of the amino group generally leads to decreased antiviral activity, with the exception of glycyl derivatives. pharmacy180.com
Modifications to the carboxyl group, however, offer a viable strategy for creating derivatives with altered properties. Standard chemical transformations allow for the conversion of the carboxylic acid into esters and amides. qmul.ac.uk For example, the formation of an amide by replacing the carboxyl hydroxyl with an amino group yields a corresponding carboxamide, such as leucinamide from leucine (B10760876). qmul.ac.uk The carboxyl group can also be reduced to form the corresponding aldehyde or alcohol (e.g., alaninal and alaninol, respectively). qmul.ac.uk
Attaching different amino acid residues to an adamantane core, as seen in derivatives of memantine (3,5-dimethyladamantane-1-amine), can produce conjugates with novel biological activities. uctm.edu In one study, memantine was coupled with various amino acids, including glycine (B1666218), alanine, valine, and phenylalanine. The resulting derivatives exhibited a range of antimicrobial activities that were dependent on the nature of the appended amino acid, demonstrating that the amino acid backbone can be modified to tune the biological profile of the molecule. uctm.edu
Table 2: Effect of Amino Acid Conjugation on the Activity of Memantine This table summarizes the antimicrobial activity of memantine derivatives conjugated with different amino acids.
| Memantine Conjugate | Attached Amino Acid | Observed Antimicrobial Activity Profile | Reference |
|---|---|---|---|
| Gly-MEM | Glycine (Gly) | Moderate activity against tested Gram-positive, Gram-negative, and fungal strains. | uctm.edu |
| Ala-MEM | Alanine (Ala) | Moderate activity against tested Gram-positive, Gram-negative, and fungal strains. | uctm.edu |
| Val-MEM | Valine (Val) | Good activity against Gram-positive bacteria and fungi. | uctm.edu |
| Phe-MEM | Phenylalanine (Phe) | Good antifungal activity; no activity against Gram-positive bacteria. | uctm.edu |
| β-Ala-MEM | β-Alanine (β-Ala) | Most active against the tested Gram-negative strain. | uctm.edu |
Stereochemical Configuration and Enantiomeric Potency
With the exception of glycine, all amino acids are chiral, and the α-carbon of this compound is a stereocenter. libretexts.org This gives rise to two enantiomers (R and S forms), which are non-superimposable mirror images. youtube.com In biological systems, which are inherently chiral, enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological targets like enzymes and receptors are composed of L-amino acids and are therefore stereoselective, often interacting preferentially with one enantiomer over the other. libretexts.orgnih.gov
The differential activity of enantiomers is a well-established principle in pharmacology. For example, the S-enantiomer of the antidepressant citalopram is responsible for the majority of its therapeutic effect, being 30 times more potent as a serotonin reuptake inhibitor than its R-enantiomer. nih.gov Consequently, understanding the stereochemical requirements for the biological activity of this compound analogs is crucial. In some cases, the stereochemistry may have a profound impact on potency. A study of an adamantylated dipeptide derivative resulted in two diastereoisomers; while both isomers were biologically active, their potency differed depending on the biological model being tested. nih.gov Conversely, for the antiviral drug rimantadine, the racemic mixture and the individual enantiomers were found to be essentially equipotent. nih.gov This indicates that the influence of stereochemistry is target-dependent and cannot be predicted without empirical testing. Therefore, the separation and individual biological evaluation of the enantiomers of this compound derivatives are essential steps in the drug discovery process.
Rational Design Principles for Optimized this compound Derivatives
Based on the available SAR data for adamantane-containing compounds and amino acid derivatives, several rational design principles can be formulated to guide the optimization of this compound analogs.
Leverage the Adamantane Moiety: The adamantane group should be utilized to confer favorable properties of rigidity, lipophilicity, and metabolic stability. mdpi.comnih.gov The substitution pattern on the adamantane cage itself is a critical variable, as even small modifications like methylation can dramatically alter biological activity and metabolic fate. nih.govresearchgate.net
Preserve the Amino Acid Pharmacophore: The core α-amino acid structure is likely essential for activity at many targets. Modifications should be approached with caution, particularly at the α-amino group, where substitutions often lead to a loss of activity. nih.govnih.gov
Optimize the Linker Region: The methylene bridge connecting the adamantane cage to the α-carbon of the amino acid is a key structural element. For certain targets, the length and nature of this linker can be critical for correctly positioning the adamantane group within a binding pocket. nih.gov
Control Stereochemistry: Given the chiral nature of biological targets, it is imperative to synthesize and test enantiomerically pure compounds. One enantiomer is likely to be more potent or possess a more desirable activity profile than the other or the racemic mixture. nih.govnih.gov
Balance Physicochemical Properties: A central goal is to achieve an optimal balance between lipophilicity and metabolic stability. While the adamantane group increases lipophilicity, which can be beneficial, excessive lipophilicity can also lead to increased metabolic clearance through oxidation. researchgate.net The introduction of polar groups elsewhere in the molecule or on the adamantane cage itself could be a strategy to mitigate this. researchgate.net
By systematically applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop derivatives with enhanced therapeutic potential.
Computational Chemistry and Molecular Modeling Approaches for 3 Adamantan 1 Yl 2 Amino Propionic Acid
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is frequently employed to forecast the binding mode and affinity of a small molecule ligand, such as 3-Adamantan-1-yl-2-amino-propionic acid, within the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the protein receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function. acs.org These scores estimate the binding free energy, with lower scores typically indicating a more favorable binding affinity.
For adamantane (B196018) derivatives, docking studies have been instrumental in understanding their mechanism of action. For instance, in studies of adamantane-based drugs targeting viral ion channels like the SARS-CoV-2 E-protein, docking simulations predicted binding affinities and identified key interactions. acs.org The lipophilic adamantane cage often engages in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine (B10760876) or valine, which can be a primary driver for binding. acs.orgacs.org In a docking study of an adamantane derivative with glucocerebrosidase, the adamantylamide moiety was shown to occupy a lipophilic cleft near the active site, highlighting the role of the cage in anchoring the molecule. nih.gov
A hypothetical docking simulation of this compound would likely show the adamantyl group occupying a hydrophobic pocket, while the amino and carboxylic acid groups could form hydrogen bonds or electrostatic interactions with polar residues or water molecules in the active site. mdpi.com
Table 1: Key Interactions in Molecular Docking of Adamantane Derivatives
| Interaction Type | Interacting Ligand Moiety | Typical Protein Residues Involved | Reference Example |
|---|---|---|---|
| Hydrophobic Interactions | Adamantane Cage | Leucine, Valine, Alanine, Phenylalanine | SARS-CoV-2 E-protein, Influenza M2TM Channel |
| Hydrogen Bonding | Amino Group, Carboxyl Group | Aspartate, Glutamate, Serine, Histidine | Influenza M2TM Channel (interaction with His37) |
This table is illustrative of typical interactions observed for adamantane derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.org MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and for refining the binding poses obtained from docking. semanticscholar.orgnih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period, typically nanoseconds to microseconds. scispace.com Analysis of the trajectory can reveal:
Ligand-Protein Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the complex. A stable RMSD plot over time suggests a stable binding mode. semanticscholar.org
Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding. The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that are affected by ligand binding. semanticscholar.org
Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide more accurate estimations of binding free energy, corroborating docking scores. acs.org
For adamantane derivatives, MD simulations have been used to confirm the stability of docked poses and to understand the dynamic nature of the interactions. In the case of SARS-CoV-2 E-protein inhibitors, MD simulations revealed that hydrophobic interactions between the adamantane cage and key leucine residues were critical for driving the closure of the ion channel. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com
The development of a QSAR model typically involves several steps:
Data Set Preparation: A series of molecules with known biological activities (e.g., IC50 values) is compiled. For this compound, this would involve synthesizing and testing a series of related analogues. mdpi.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors. mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity. nih.govresearchgate.net
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training). mdpi.com
A 3D-QSAR study on amino acid derivatives of amantadine (B194251) and rimantadine (B1662185) as influenza A inhibitors successfully identified key structural features for antiviral activity. mdpi.com The resulting Comparative Molecular Field Analysis (CoMFA) model produced contour maps indicating where steric bulk (favored around the adamantane cage) and electrostatic properties (positive or negative charges) would enhance or diminish activity. mdpi.com Such a model could guide the design of more potent derivatives of this compound by suggesting specific modifications to its structure. mdpi.com
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. mdpi.com In silico ADMET prediction tools use computational algorithms to estimate these pharmacokinetic and toxicological parameters early in the drug discovery process, saving time and resources. nih.gov
For this compound, various properties can be predicted based on its structure. nih.gov Many of these predictions are based on established rules, such as Lipinski's Rule of Five, which helps to assess "drug-likeness" and predict oral bioavailability. nih.govmdpi.com The adamantane moiety is known to increase lipophilicity, which can enhance properties like membrane permeability and transport across the blood-brain barrier (BBB), a feature often exploited in drugs targeting the central nervous system. nih.govmdpi.com
Web-based tools like SwissADME and admetSAR can provide predictions for a range of parameters. mdpi.com Studies on other adamantane-linked compounds have used these tools to predict high intestinal absorption, BBB permeability, and a good bioavailability score. mdpi.com
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound
| Property | Predicted Value | Significance | Source |
|---|---|---|---|
| Molecular Formula | C13H21NO2 | Basic chemical identity | nih.gov |
| Molecular Weight | 223.31 g/mol | Conforms to Lipinski's rule (<500) | nih.gov |
| XLogP3 | 0.5 | Measure of lipophilicity, conforms to Lipinski's rule (<5) | nih.gov |
| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rule (≤5) | nih.gov |
| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10) | nih.gov |
Data sourced from PubChem CID 601228. nih.gov
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Unlike molecular mechanics, which uses classical physics, DFT provides a more accurate description of electronic properties, which is crucial for understanding chemical reactivity and reaction mechanisms. researchgate.net
DFT calculations can determine several key electronic properties for this compound:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to interact with other molecules or biological targets. researchgate.net
Reactivity Descriptors: DFT can be used to calculate global and local reactivity indices, such as electronegativity, hardness, and Fukui functions. These descriptors quantify the molecule's tendency to donate or accept electrons at specific atomic sites. nih.govmdpi.com
For amino acids, DFT studies have been used to analyze their stable conformations, vibrational frequencies, and reactive sites. researchgate.net For this compound, DFT could elucidate how the electron-withdrawing or -donating properties of the adamantyl group influence the reactivity of the amino acid portion, providing a fundamental understanding of its chemical behavior. researchgate.netresearchgate.net
Advanced Applications and Future Research Directions of Adamantane Based Amino Acids
Integration into Targeted Drug Delivery Systems
The bulky and highly lipophilic nature of the adamantane (B196018) moiety is a key feature exploited in advanced drug delivery systems. Its ability to interact favorably with nonpolar environments, such as lipid bilayers, makes it an excellent anchor for attaching therapeutic molecules to carrier systems like liposomes and nanoparticles. This enhances the stability and circulation time of the drug, allowing for more precise targeting of diseased tissues. nih.govpensoft.net
Adamantane-based amino acids can be effectively integrated into liposomes and nanoparticles, serving as anchors that embed within the lipid bilayer of these carriers. nih.govpensoft.net This strategy leverages the adamantyl group's high affinity for the hydrophobic core of the liposome (B1194612), effectively tethering the attached amino acid or a larger peptide/drug cargo to the nanoparticle's surface. nih.gov For instance, adamantyl aminoguanidines have been successfully incorporated into liposomes, demonstrating significant entrapment efficiency and the ability to facilitate recognition of complementary molecules. rsc.org
This anchoring capability is crucial for several reasons:
Stabilization: It secures the therapeutic agent to the carrier, preventing premature release.
Targeting: The surface of the liposome or nanoparticle can be further modified with ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, guiding the entire complex to the target site. Adamantane-tagged proteins and even 100 nm liposomes have been successfully delivered into cells using carrier molecules that recognize the adamantane tag. acs.orgnih.gov
Controlled Release: The linkage between the adamantane-amino acid and the drug can be designed to be cleaved by specific enzymes or environmental conditions (like lower pH in tumor tissues), ensuring the drug is released only where it is needed.
The conjugation process typically involves modifying the amino or carboxyl groups of the amino acid. nih.gov For example, adamantane-carboxylic acid can be activated and reacted with surface amine groups on a protein or nanoparticle to form a stable amide bond. acs.org This straightforward chemical modification makes adamantane-based amino acids versatile tools for functionalizing a wide range of drug delivery platforms. sigmaaldrich.com
A significant challenge with lipophilic compounds like many adamantane derivatives is their poor aqueous solubility. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, offer an elegant solution to this problem. nih.gov The adamantane cage fits snugly within the cavity of β-cyclodextrin, forming a stable, non-covalent "inclusion complex." nih.govresearchgate.net
This host-guest interaction is one of the strongest known for cyclodextrins and provides several benefits:
Improved Bioavailability: The complex can protect the drug from degradation and facilitate its transport across biological membranes. nih.gov
Versatile Assembly: This interaction can be used as a molecular "snap-fit" system. A drug can be tagged with an adamantane group, and a targeting molecule (like a polymer or antibody) can be functionalized with cyclodextrin. When mixed, they self-assemble into a targeted drug delivery system. researchgate.net
The strength of this interaction has been quantified, demonstrating the high affinity between adamantane derivatives and β-cyclodextrin.
Table 1: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with β-Cyclodextrin Data derived from isothermal titration calorimetry experiments performed in a DMSO-water solution at 25°C. mdpi.com
| Guest Compound | Binding Constant (K) in M⁻¹ | ΔH (Enthalpy Change) in cal·mol⁻¹ | ΔS (Entropy Change) in cal·mol⁻¹·°C⁻¹ |
| 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -8894 | -7.46 |
| 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -9763 | -10.8 |
Adamantane-Substituted Amino Acids as Versatile Molecular Probes for Biological Systems
Beyond therapeutics, the unique properties of adamantane-substituted amino acids make them valuable as molecular probes for studying biological systems. nih.gov A molecular probe is a molecule used to detect, visualize, or study the properties of other molecules or structures. sigmaaldrich.comprinceton.edu The adamantane group can be incorporated into peptides or small molecules to act as a reporter or a structural handle.
One emerging application is in nanopore sensing for protein sequencing. By labeling proteinogenic amino acids with an adamantane group, researchers have been able to create unique ionic current signals as the modified amino acids pass through a nanopore. nih.gov This "fingerprinting" approach improves the spatial resolution and allows for better differentiation between various amino acids, a significant step toward single-molecule protein sequencing. nih.gov The adamantane cage's defined structure and size generate a distinctive signal, making it an effective tag for this high-throughput analytical technique. nih.gov
Furthermore, the adamantane moiety can be used to study drug-membrane interactions. Its predictable insertion into lipid bilayers allows researchers to investigate how drugs are localized within cell membranes and to understand the mechanisms of action for membrane-active pharmaceuticals. mdpi.com
Combinatorial Chemistry and High-Throughput Screening Strategies for Novel Analogs
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules—a "library"—in a single process. nih.gov This approach is highly efficient for drug discovery, as it allows for the rapid generation and testing of thousands of compounds to find those with the desired biological activity. nih.govku.edu
Amino acids like 3-adamantan-1-yl-2-amino-propionic acid are ideal building blocks for combinatorial libraries. nih.govmdpi.com The amino and carboxylic acid groups provide the handles for standard peptide synthesis, while the adamantane group introduces significant structural and physicochemical diversity. By incorporating this amino acid into a peptide sequence or using it as a scaffold for attaching other chemical groups, vast libraries of novel compounds can be created. nih.gov
High-throughput screening (HTS) is then used to test these libraries against a biological target, such as an enzyme or a cell receptor. nuvisan.comthermofisher.com The rigid, three-dimensional structure of the adamantane group can lead to compounds with high affinity and specificity for protein binding pockets. iris-biotech.de Screening campaigns involving adamantane-containing libraries have successfully identified compounds with potent antiviral activity, highlighting the value of this scaffold in discovering new therapeutic leads. nih.govnih.gov
Challenges and Opportunities in Translational Research for Therapeutic Development
Translational research is the process of "translating" findings from basic science into new medical treatments. While adamantane-based amino acids hold great promise, their journey from the laboratory to the clinic involves several challenges and opportunities.
Challenges:
Synthesis and Scalability: The synthesis of complex, multi-substituted adamantane derivatives can be challenging and costly, which may hinder large-scale production. nih.govgoogle.com
Predicting Metabolism: The rigid adamantane cage is generally resistant to metabolic breakdown, which enhances drug stability. nih.gov However, this can also lead to bioaccumulation or unpredictable metabolic pathways, which must be thoroughly investigated.
Regulatory Hurdles: As with any new chemical entity, navigating the complex regulatory approval process requires extensive data on efficacy, manufacturing, and quality control. cytivalifesciences.comnih.gov
Data Interpretation: Variability in preclinical models can make it difficult to interpret "proof-of-concept" studies and predict how a compound will behave in humans. nih.gov
Opportunities:
Proven Therapeutic Precedent: Several adamantane-containing drugs, such as Amantadine (B194251) (antiviral), Memantine (for Alzheimer's disease), and Vildagliptin (B1682220) (antidiabetic), are already in clinical use. mdpi.comresearchgate.net This history of success provides confidence in the safety and utility of the adamantane scaffold.
Improved Pharmacokinetics: The lipophilicity and stability conferred by the adamantane group can significantly improve a drug's absorption, distribution, and half-life, turning a promising but flawed molecule into a viable therapeutic candidate. nih.govresearchgate.net
Targeting the Central Nervous System (CNS): The lipophilic nature of adamantane can enhance a drug's ability to cross the blood-brain barrier, making it a valuable component for developing drugs that act on the CNS. researchgate.netresearchgate.net
Exploration of Synergistic Therapeutic Combinations
A growing strategy in modern medicine is the use of combination therapies, where two or more drugs are used together to achieve a greater effect than either drug could alone—an outcome known as synergy. Adamantane-based compounds are being explored for their potential in such combinations.
A compelling example is in cancer therapy. Researchers have synthesized conjugates of adamantane and monoterpenoids that, while having modest activity on their own, show a strong synergistic effect when combined with the chemotherapy drug Topotecan. nih.gov This synergy was observed even in compounds that did not strongly inhibit the primary target enzyme, suggesting that the adamantane derivatives may be acting through alternative cellular pathways to enhance the toxicity of Topotecan specifically in cancer cells. nih.gov
Table 2: Synergistic Effect of Adamantane-Monoterpenoid Conjugates with Topotecan in HeLa Cancer Cells CC₅₀ represents the concentration of Topotecan required to kill 50% of cells. A lower CC₅₀ in combination indicates a sensitizing effect. CI < 1 indicates synergy. nih.gov
| Compound | Topotecan CC₅₀ (µM) Alone | Topotecan CC₅₀ (µM) with 5 µM Compound | Combination Index (CI) |
| 14a | 0.28 ± 0.04 | 0.14 ± 0.02 | < 0.1 (Strong Synergy) |
| 14b | 0.28 ± 0.04 | 0.15 ± 0.02 | < 0.1 (Strong Synergy) |
| 15a | 0.28 ± 0.04 | 0.14 ± 0.01 | < 0.1 (Strong Synergy) |
| 15b | 0.28 ± 0.04 | 0.14 ± 0.02 | < 0.1 (Strong Synergy) |
| 16 | 0.28 ± 0.04 | 0.13 ± 0.01 | < 0.1 (Strong Synergy) |
| 17 | 0.28 ± 0.04 | 0.12 ± 0.01 | < 0.1 (Strong Synergy) |
This approach holds significant potential for reducing the required dose of highly toxic chemotherapy drugs, thereby minimizing side effects while maintaining or even enhancing therapeutic efficacy.
Conclusion
Summary of Key Research Findings on 3-Adamantan-1-yl-2-amino-propionic Acid
Research into this compound, also known by its synonym adamantylalanine, has highlighted its potential as a valuable building block in the design of novel therapeutic agents. The core of its utility lies in the incorporation of the adamantane (B196018) moiety, a rigid, three-dimensional diamondoid structure.
The adamantane group is known to enhance the lipophilicity of parent compounds, a crucial factor in improving a drug's ability to cross biological membranes and interact with its target. nih.govmdpi.com This increased lipophilicity can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.gov Furthermore, the steric bulk of the adamantane cage can influence the conformational mobility of peptides and other molecules into which it is incorporated, which can be advantageous for structure-activity relationship (SAR) studies. srce.hr The rigid nature of the adamantane structure can also protect adjacent functional groups from metabolic degradation, thereby increasing the stability and in vivo half-life of a drug. mdpi.com
While specific, in-depth biological activity studies on this compound are not extensively detailed in publicly available literature, the broader class of adamantane derivatives has shown a wide range of biological activities, including antiviral, antibacterial, and CNS-modulating effects. mdpi.comnih.gov For instance, amantadine (B194251), a simple amino derivative of adamantane, has been used as an antiviral and anti-Parkinsonian agent. nih.gov The mechanism of action for many adamantane derivatives often involves interaction with ion channels or receptors within the central nervous system. nih.gov
The chemical and physical properties of this compound are cataloged in databases such as PubChem. These properties are crucial for its handling, formulation, and application in research.
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| IUPAC Name | 3-(1-adamantyl)-2-aminopropanoic acid |
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 223.157228913 Da |
| Monoisotopic Mass | 223.157228913 Da |
| Topological Polar Surface Area | 63.3 Ų |
Future Outlook and Unanswered Questions in the Field of Adamantane-Based Amino Acids
The field of adamantane-based amino acids, including this compound, holds considerable promise for future research and development in medicinal chemistry and drug discovery. The unique properties of the adamantane scaffold continue to make it an attractive component for designing novel molecules with enhanced therapeutic potential. mdpi.comnih.gov
One of the primary future directions is the continued exploration of adamantane-containing amino acids as building blocks for peptidomimetics and other bioactive molecules. Their ability to modulate lipophilicity and conformational constraints can be systematically exploited to design ligands with high affinity and selectivity for various biological targets. srce.hr The development of more efficient and stereoselective synthetic routes to these amino acids will be crucial for facilitating their broader application.
A significant unanswered question revolves around the specific biological targets and mechanisms of action for many adamantane-based amino acids, including this compound. While the general effects of the adamantane group are understood, detailed studies are needed to elucidate the precise molecular interactions that lead to their biological effects. This will require a combination of in vitro and in vivo pharmacological studies, as well as computational modeling and structural biology approaches.
Furthermore, the exploration of derivatives of this compound is a promising avenue for future research. Systematic modifications of the amino acid backbone, the adamantane cage, and the linkage between them could lead to the discovery of compounds with optimized activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on these derivatives will be instrumental in guiding the design of next-generation adamantane-based therapeutics. mdpi.com
The use of adamantane-labeled amino acids in novel analytical techniques, such as nanopore sequencing, also represents an exciting future direction. The distinct physical properties of the adamantane moiety can be leveraged to improve the resolution and accuracy of single-molecule analysis. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Adamantan-1-yl-2-amino-propionic acid, and how are reaction conditions optimized for high yield?
The compound is synthesized via acylation of adamantane derivatives, often using glycine or similar amino acid precursors under acidic conditions. Key parameters include temperature control (60–80°C), catalyst selection (e.g., HCl for hydrochloride salt formation), and stoichiometric ratios to minimize side products. Industrial-scale methods emphasize pressurized reactors to enhance efficiency .
Q. Which analytical techniques are recommended for structural validation and purity assessment?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms adamantane ring integrity and amino acid linkage. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>98% typically required), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What role does the adamantane moiety play in modifying physicochemical properties?
The adamantane group enhances lipophilicity (logP increase ≈2 units), improving blood-brain barrier penetration. Its rigid structure restricts conformational flexibility, critical for studying structure-activity relationships in receptor binding .
Q. What safety protocols are essential when handling this compound?
Mandatory PPE includes nitrile gloves, lab coats, and eye protection. Work under fume hoods to prevent inhalation. Store at 2–8°C in airtight containers. Acute toxicity data (oral LD50 >2000 mg/kg in rats) suggests moderate risk .
Q. How do spectroscopic signatures distinguish this compound from simpler adamantane derivatives?
Key IR absorptions: N-H stretch (~3350 cm⁻¹), carboxylic acid O-H (2500–3000 cm⁻¹), and adamantane C-H sp³ vibrations (2850–2960 cm⁻¹). In ¹H NMR, adamantane protons appear as multiplets at δ 1.6–2.1 ppm, while the α-amino proton resonates at δ 3.8–4.2 ppm .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
Contradictions often arise from assay condition variations (e.g., pH, solvents) or impurities. Systematic approaches include:
- Reproducing experiments with HPLC-validated purified batches
- Standardizing biological models (cell lines, enzyme sources)
- Computational docking studies to verify target interactions .
Q. What methodologies optimize enantiomeric purity during synthesis?
Chiral resolution techniques (e.g., diastereomeric salt formation with L-/D-tartaric acid) or enzymatic kinetic resolution are effective. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) yields enantiomerically enriched products. Continuous monitoring via chiral HPLC ensures quality .
Q. How should pharmacokinetic studies evaluate metabolic stability?
Use in vitro models:
- Liver microsomal assays (human/rodent) to assess cytochrome P450-mediated degradation
- Plasma stability tests (37°C, 1–24 hours) with LC-MS quantification
- Parallel artificial membrane permeability assays (PAMPA) for absorption potential .
Q. How can this compound serve as a scaffold for designing peptidomimetics?
The adamantane core mimics peptide β-turn structures. Strategies include:
- Solid-phase peptide synthesis coupling to N-terminal
- Click chemistry for side-chain modifications
- Comparative activity studies against flexible analogs .
Q. What strategies mitigate side reactions during N-functionalization?
Protect the carboxylic acid group (e.g., tert-butyl ester) before amine modification. Use mild coupling agents (EDC/HOBt) for amide bond formation. Monitor via TLC to minimize over-alkylation. Low temperatures (0–5°C) and inert atmospheres (N₂/Ar) improve selectivity .
Notes
- Methodological Focus : Answers emphasize experimental design, reproducibility, and standardization.
- Data Sources : Excludes non-reliable platforms (e.g., benchchem) and prioritizes PubChem, peer-reviewed syntheses, and safety guidelines.
- Advanced Techniques : Highlights asymmetric synthesis, computational modeling, and pharmacokinetic assays for rigorous research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
